molecular formula C11H13NO B15246904 (3,5-dimethyl-1H-indol-2-yl)methanol

(3,5-dimethyl-1H-indol-2-yl)methanol

Cat. No.: B15246904
M. Wt: 175.23 g/mol
InChI Key: FUQDVDDXUXHBGD-UHFFFAOYSA-N
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Description

(3,5-dimethyl-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. The indole nucleus is known for its aromatic properties and is present in many bioactive molecules, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1H-indol-2-yl)methanol typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of 3,5-dimethylphenylhydrazine with formaldehyde in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-dimethyl-1H-indol-2-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1H-indol-2-yl)methanol involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-dimethyl-1H-indol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group at the C-2 position differentiates it from other indole derivatives and influences its reactivity and biological activity .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(3,5-dimethyl-1H-indol-2-yl)methanol

InChI

InChI=1S/C11H13NO/c1-7-3-4-10-9(5-7)8(2)11(6-13)12-10/h3-5,12-13H,6H2,1-2H3

InChI Key

FUQDVDDXUXHBGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C)CO

Origin of Product

United States

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